3-(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid
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Overview
Description
The compound with the molecular formula C8H10N2O3 azatyrosine . It is a derivative of the amino acid tyrosine, where the aromatic ring is substituted with a pyridine ring. This compound has a molecular weight of 182.18 g/mol and is known for its biological and chemical significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azatyrosine can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with L-alanine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of azatyrosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Azatyrosine undergoes various chemical reactions, including:
Oxidation: Azatyrosine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert azatyrosine into its reduced forms.
Substitution: The pyridine ring in azatyrosine can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced azatyrosine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Azatyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An amino acid with a similar structure but lacks the pyridine ring.
Phenylalanine: Another amino acid with a benzene ring instead of a pyridine ring.
Histidine: Contains an imidazole ring, differing from the pyridine ring in azatyrosine
Uniqueness
Azatyrosine’s uniqueness lies in its pyridine ring, which imparts distinct chemical and biological properties compared to other amino acids. This structural difference allows azatyrosine to participate in unique chemical reactions and exhibit specific biological activities .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CQPZNSOWDZTHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C=CC(=O)O |
Origin of Product |
United States |
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